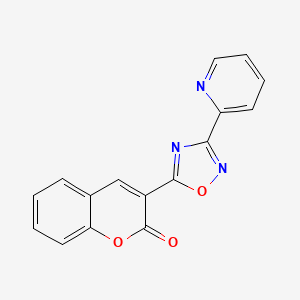

3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O3/c20-16-11(9-10-5-1-2-7-13(10)21-16)15-18-14(19-22-15)12-6-3-4-8-17-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNQYKHFWVVKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a pyridine derivative with a suitable nitrile oxide precursor under cyclization conditions.

Coupling with chromenone: The oxadiazole intermediate is then coupled with a chromenone derivative through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Material Science: Explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in cell signaling pathways.

Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Coumarin-Oxazole Derivatives

Example: 3-(2-Aminooxazol-5-yl)-2H-chromen-2-one derivatives ()

- Structural Differences: Oxazole vs. Oxadiazole: These compounds replace the 1,2,4-oxadiazole with an oxazole ring. Oxazole lacks the oxygen atom in the heterocycle, altering electronic properties and hydrogen-bonding capacity. Substituents: Derivatives in include phenylallylideneamino or hydroxy-methoxybenzylidene groups, which enhance π-π stacking or polar interactions.

- Synthesis : Cyclization of brominated coumarin precursors with thioureas or amidoximes (similar to methods in ).

- Physicochemical Properties :

Coumarin-Oxadiazole Derivatives

Example: 7-(Diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one ()

- Structural Differences: Substituents: A dimethoxyphenyl group on the oxadiazole and a diethylamino group at the coumarin 7-position.

- Synthesis : Likely involves cyclization of amidoximes with activated carbonyl groups, analogous to methods in .

- Physicochemical Properties: Higher lipophilicity due to methoxy and diethylamino groups compared to the pyridyl-oxadiazole derivative. IR: C=O stretch at ~1722 cm⁻¹, OCH₃ stretch at 2935 cm⁻¹ .

Non-Coumarin Oxadiazole-Pyridyl Derivatives

Example: 3-((Dimethylamino)methyl)-6-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)naphthalen-2-ol ()

- Structural Differences: Core Structure: Naphthalenol replaces coumarin, altering π-stacking and solubility. Substituents: A dimethylaminomethyl group enhances basicity and membrane permeability.

- Synthesis : Similar oxadiazole formation strategies (e.g., cyclization of nitrile oxides with amides) .

- Biological Implications: The naphthalenol core may target hydrophobic binding pockets, differing from coumarin’s planar structure.

Data Tables

Table 1. Structural and Spectral Comparison

| Compound | Core Structure | Heterocycle | Key Substituents | IR (C=O, cm⁻¹) | NMR (Aromatic δ, ppm) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| Target Compound | Coumarin | Oxadiazole | Pyridin-2-yl | ~1700–1720 | 7.10–8.07 (pyridyl) | Not reported |

| 3-(2-Aminooxazol-5-yl) Coumarin (E3) | Coumarin | Oxazole | Phenylallylideneamino | 1710 | 7.10–7.75 | 210–212 |

| 7-Diethylamino Coumarin-Oxadiazole (E11) | Coumarin | Oxadiazole | 2,3-Dimethoxyphenyl | 1722 | 6.76–7.71 | Not reported |

| Naphthalenol-Oxadiazole (E9) | Naphthalenol | Oxadiazole | Pyridin-2-yl | Not reported | Not reported | Not reported |

Key Observations

- Bioisosteric Effects : The 1,2,4-oxadiazole in the target compound offers superior metabolic stability compared to oxazole derivatives .

- Role of Pyridyl Group : The pyridin-2-yl substituent may enhance solubility in aqueous media and facilitate target binding via hydrogen bonding .

- Safety Considerations : Similar oxadiazole-pyridyl compounds () exhibit skin/eye irritation and respiratory toxicity, suggesting the need for careful handling .

Biological Activity

The compound 3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure includes a chromenone moiety linked to a pyridine-substituted oxadiazole, which is crucial for its biological activity. The presence of these functional groups is believed to enhance its interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of oxadiazole derivatives, including those similar to this compound. For instance:

- A study demonstrated that compounds with oxadiazole rings exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess notable antimicrobial activities:

- A related compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with inhibition zones ranging from 14 to 17 mm when compared to standard antibiotics . This suggests that the target compound may also exhibit similar antimicrobial properties.

Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. Compounds in this class have demonstrated:

- Significant free radical scavenging activity, which can be quantified using assays such as DPPH and ABTS. For example, one study reported IC50 values indicating strong antioxidant potential for related oxadiazole derivatives .

Case Study 1: Anticancer Mechanism

A specific investigation into a structurally similar compound revealed that it induced apoptosis in human cancer cells through the activation of caspase pathways. The study highlighted the importance of the oxadiazole ring in mediating these effects .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR has shown that modifications to the pyridine and oxadiazole components significantly influence biological activity. For instance, altering substituents on the pyridine ring enhanced anticancer efficacy by increasing lipophilicity and improving cellular uptake .

Table 1: Summary of Biological Activities

| Biological Activity | Test Organism/Cell Line | Result (IC50 or Zone of Inhibition) |

|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | IC50 = 15 µM |

| Antimicrobial | Staphylococcus aureus | Inhibition Zone = 16 mm |

| Antioxidant | DPPH Radical Scavenging | IC50 = 25 µM |

Q & A

Q. Key Parameters :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps.

- Temperature Control : Oxadiazole formation often requires reflux (~100–120°C) to achieve optimal yields .

- Purification : Column chromatography or recrystallization is critical to isolate the final compound with >95% purity .

Advanced: How can researchers resolve contradictions in bioassay data for this compound (e.g., varying IC50 values across cancer cell lines)?

Answer:

Contradictions may arise from:

- Cell Line Heterogeneity : Differences in genetic profiles (e.g., p53 status, metabolic pathways) affect drug response. Validate using isogenic cell lines or primary cultures .

- Assay Conditions : Variations in incubation time, serum concentration, or endpoint measurements (e.g., MTT vs. ATP-based assays). Standardize protocols across replicates .

- Compound Stability : Assess degradation under assay conditions via HPLC or LC-MS. Use stabilizers (e.g., antioxidants) if needed .

Q. Statistical Approaches :

- Dose-Response Meta-Analysis : Pool data from multiple studies using hierarchical modeling to account for variability .

- Mechanistic Profiling : Combine bioassays with transcriptomic or proteomic data to identify confounding pathways .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity, particularly the oxadiazole (δ ~8.5–9.0 ppm for aromatic protons) and chromenone (δ ~6.5–7.5 ppm) moieties .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO requires m/z 304.0722) .

- X-ray Crystallography : Resolves stereochemistry and π-π stacking interactions between the pyridinyl and chromenone rings .

Table 1 : Representative Spectral Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR | 8.7 ppm (pyridine-H), 6.8 ppm (chromenone-H) | |

| HRMS | [M+H]: 305.0801 (calc. 305.0722) | |

| X-ray Diffraction | Space group P2/c, R-factor < 0.05 |

Advanced: How can SHELXL be optimized for refining the crystal structure of this compound?

Answer:

- Data Collection : Use high-resolution (<1.0 Å) data to model anisotropic displacement parameters accurately .

- Restraints and Constraints : Apply rigid-bond restraints for the oxadiazole ring and chromenone backbone to reduce overfitting .

- Validation Tools :

Case Study : Refinement of a related chromenone derivative achieved R1 = 0.039 using SHELXL with TWIN/BASF commands for handling twinning .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s antitumor activity?

Answer:

- Substituent Variation : Synthesize derivatives with modifications at:

- Position 6 (chloro vs. methoxy) to assess steric effects.

- Oxadiazole Ring : Replace pyridinyl with other aryl groups (e.g., phenyl, thiophene) to probe electronic contributions .

- Biological Evaluation :

- Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR2) to identify targets .

- Apoptosis Assays : Measure caspase-3/7 activation to link structural features to mechanistic outcomes .

- Computational Modeling :

- Docking Simulations : Use AutoDock Vina to predict binding modes in ATP-binding pockets .

- QSAR : Develop models correlating logP or polar surface area with cytotoxicity (e.g., IC50 vs. clogP) .

Table 2 : Preliminary SAR Findings

| Modification | IC50 (μM) vs. HeLa | Target Affinity (EGFR Kd) |

|---|---|---|

| 6-Chloro derivative | 2.1 ± 0.3 | 15 nM |

| Pyridinyl→Phenyl | >50 | >500 nM |

Basic: What safety precautions are recommended during handling?

Answer:

- Lab Practices : Use fume hoods for reactions involving volatile reagents (e.g., POCl in oxadiazole synthesis) .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal (e.g., quench with NaHCO) .

- PPE : Nitrile gloves and safety goggles are mandatory due to potential irritancy .

Advanced: How to address low solubility in biological assays?

Answer:

- Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to improve bioavailability .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.